2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylic acid group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with ethylamine to form an intermediate, which is then cyclized to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and understand the compound’s potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and compounds with dimethoxyphenyl groups, such as 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid .
Uniqueness
What sets 2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-4-17-14(18)8-6-11(16(19)20)15(17)10-5-7-12(21-2)13(9-10)22-3/h5,7,9,11,15H,4,6,8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRDNHRKDCHUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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